![molecular formula C10H11ClOS B13954453 4-[(Propan-2-yl)sulfanyl]benzoyl chloride CAS No. 69708-37-8](/img/structure/B13954453.png)
4-[(Propan-2-yl)sulfanyl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Propan-2-yl)sulfanyl]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a propan-2-yl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride typically involves the chlorination of 4-[(Propan-2-yl)sulfanyl]benzoic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Propan-2-yl)sulfanyl]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Amides and Esters: Formed from the reaction with amines and alcohols, respectively.
Substituted Benzoyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
4-[(Propan-2-yl)sulfanyl]benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Lacks the propan-2-yl sulfanyl group, making it less sterically hindered and more reactive.
4-Methylbenzoyl Chloride: Contains a methyl group instead of the propan-2-yl sulfanyl group, resulting in different reactivity and properties.
Uniqueness
4-[(Propan-2-yl)sulfanyl]benzoyl chloride is unique due to the presence of the propan-2-yl sulfanyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
69708-37-8 |
|---|---|
Formule moléculaire |
C10H11ClOS |
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
4-propan-2-ylsulfanylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |
Clé InChI |
JNVDZUSBIVWQAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


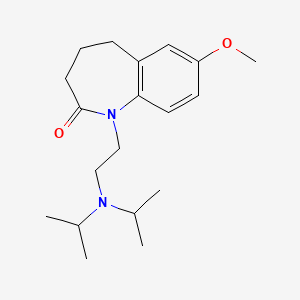
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
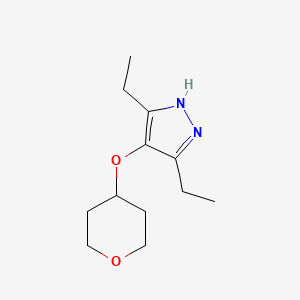
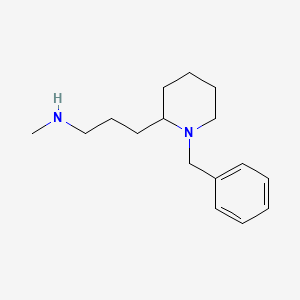
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester](/img/structure/B13954414.png)

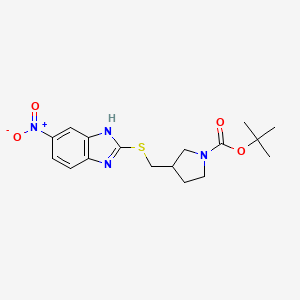
![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
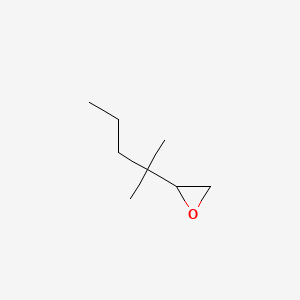

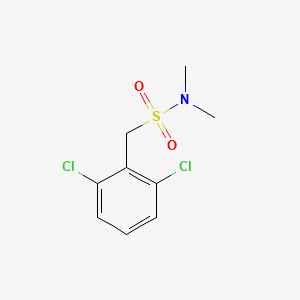
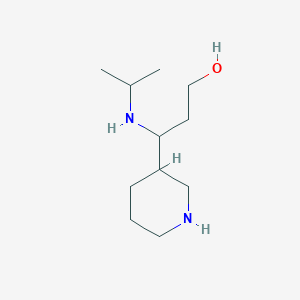

![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
